2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol
Description
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is a chiral amino alcohol derivative characterized by a diphenylethanol backbone substituted with a dimethylaminoethylamino group. This compound combines structural features of both aromatic and aliphatic amines, making it a versatile intermediate in asymmetric catalysis and pharmaceutical synthesis. Its stereochemical configuration (e.g., R,R or S,S) significantly influences its efficacy as a chiral mediator in enantioselective reactions . The dimethylaminoethyl chain enhances its solubility in organic solvents and facilitates coordination with metal catalysts like zinc triflate, enabling high enantiomeric excess (up to 99%) in reactions such as alkynylation of aldehydes and nitroolefins .
Properties
CAS No. |
63860-20-8 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-1,2-diphenylethanol |
InChI |
InChI=1S/C18H24N2O/c1-20(2)14-13-19-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-19,21H,13-14H2,1-2H3 |
InChI Key |
YKMZEBJFTJPMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of the 1,2-diphenylethanol core, often via nucleophilic addition to benzaldehyde derivatives.
- Introduction of the aminoethyl side chain bearing the dimethylamino group through nucleophilic substitution or reductive amination.
- Purification and isolation of the final product.
Detailed Synthetic Routes
Route via Reductive Amination of 2-Amino-1,2-diphenylethanol
- Starting material: (1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, is commercially available and can be synthesized via asymmetric synthesis or resolution methods.
- Step 1: The amino group of 2-amino-1,2-diphenylethanol is reacted with an appropriate aldehyde or ketone bearing the dimethylaminoethyl moiety (e.g., N,N-dimethylaminoacetaldehyde).
- Step 2: Reductive amination is performed using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to form the secondary amine linkage.
- Step 3: The product is purified by column chromatography or recrystallization.
This method benefits from stereochemical control due to the chiral amino alcohol starting material and mild reaction conditions that preserve the hydroxyl group.
Route via Nucleophilic Substitution on 2-Chloro-1,2-diphenylethanol Derivatives
- Step 1: Synthesis of 2-chloro-1,2-diphenylethanol by chlorination of 1,2-diphenylethanol or via halogenation of benzilic acid derivatives.
- Step 2: Nucleophilic substitution with 2-(dimethylamino)ethylamine under controlled temperature (e.g., 75-80 °C) in polar aprotic solvents such as DMF.
- Step 3: Isolation of the product by extraction and purification.
This approach is industrially relevant due to the availability of halogenated intermediates and the straightforward substitution reaction, although care must be taken to avoid side reactions such as elimination or over-alkylation.
Grignard Reaction Followed by Amination
This method allows for the introduction of the amino group early in the synthesis and can be optimized for yield and stereoselectivity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | N,N-Dimethylaminoacetaldehyde, NaBH3CN | 0-25 °C | 70-85 | Mild, preserves stereochemistry |
| Nucleophilic substitution | 2-Chloro-1,2-diphenylethanol, DMF, amine | 75-80 °C | 75-90 | Industrially scalable, requires careful control |
| Grignard addition | Benzylmagnesium chloride, ether solvent | 0-5 °C (addition) | 60-80 | Requires anhydrous conditions |
Research Findings and Analytical Data
- Optical activity measurements confirm retention of stereochemistry when chiral starting materials are used, with specific rotation values around +7.0° in ethanol.
- Melting points of intermediates and final products range between 140-180 °C depending on purity and stereochemistry.
- Purity and identity are confirmed by NMR, IR, and mass spectrometry, with characteristic signals for aromatic protons, hydroxyl groups, and amine functionalities.
- The compound’s stability is influenced by the presence of the tertiary amine; it is sensitive to hydrolysis and requires storage under inert atmosphere for long-term stability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | (1R,2S)-2-Amino-1,2-diphenylethanol | Reductive amination | Stereoselective, mild conditions | Requires chiral amine precursor |
| Nucleophilic Substitution | 2-Chloro-1,2-diphenylethanol | Nucleophilic substitution | Industrially scalable | Possible side reactions |
| Grignard Reaction + Amination | Benzylmagnesium chloride + amino aldehyde | Grignard addition | Early amino group introduction | Requires strict anhydrous setup |
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups (amine and alcohol) allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of alcohol to ketone | Chromium trioxide |
| Reduction | Formation of secondary or tertiary amines | Lithium aluminum hydride |
| Substitution | Formation of substituted amines or amides | Alkyl halides or acyl chlorides |
Biology
In biological research, 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with enzymes and receptors makes it a candidate for studying molecular mechanisms in various biological pathways.
Medicine
The compound is explored for its therapeutic properties:
- Pharmaceutical Intermediates: It is used in the synthesis of drugs due to its functional groups that facilitate further chemical modifications.
- Potential Therapeutic Applications: There are ongoing studies examining its efficacy in treating conditions such as inflammation and pain relief.
A notable study highlighted that derivatives of similar compounds have shown anti-inflammatory properties, making them candidates for topical treatments .
Case Studies
Case Study 1: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was approximately 256 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
Investigations into the cytotoxic effects of similar compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with (1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol
- Structural Differences: The target compound features an additional ethylamino linker between the dimethylamino group and the diphenylethanol core, whereas (1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol has the dimethylamino group directly attached to the ethanol backbone .
- Catalytic Performance: Both compounds act as chiral ligands in asymmetric alkynylation. However, the target compound’s extended chain may alter steric and electronic interactions with substrates.
- Applications : The (1R,2R) isomer is widely used in catalytic systems involving diethylzinc or dimethylzinc, whereas the target compound’s applications remain underexplored but likely extend to similar reaction frameworks .
Comparison with (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
- Functional Groups: The absence of a dimethylamino group in (1R,2S)-(-)-2-Amino-1,2-diphenylethanol limits its ability to coordinate metal ions, reducing its utility in metal-mediated catalysis .
Comparison with 1,2-Diphenylethanol
- Reactivity: 1,2-Diphenylethanol lacks amino groups, rendering it ineffective as a catalyst. However, it is a substrate in microbial transformations (e.g., Mortierella species) , highlighting how functional group additions expand application scope.
- Physical Properties: The target compound’s amino groups increase polarity, likely improving solubility in polar aprotic solvents compared to the hydrophobic 1,2-diphenylethanol .
Data Table: Key Properties and Performance Metrics
Research Findings and Mechanistic Insights
- Role of Dimethylamino Groups: The dimethylamino moiety in both the target compound and its (1R,2R) analog facilitates Lewis acid-base interactions with zinc catalysts, stabilizing transition states in enantioselective reactions .
- However, this could also improve selectivity in bulkier substrates.
- Synthetic Utility : Compounds like 2,2-diphenylethan-1-amine () are simpler analogs used as intermediates, underscoring the target compound’s advanced functionality in catalysis.
Biological Activity
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol, often referred to as a diphenyl ethanol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a diphenylethanol backbone with a dimethylaminoethyl side chain. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels .
- Antimicrobial Effects : Some studies have indicated that related compounds possess antimicrobial properties, suggesting a broader spectrum of biological activity that may include antifungal or antibacterial effects .
Antitumor Activity
A study evaluating the antitumor efficacy of similar dimethylamino-substituted compounds reported notable cytotoxic effects against P388 leukemia cells in mice. The specific mechanisms included inhibition of topoisomerase activity and induction of DNA damage .
Neuroprotective Effects
Compounds resembling this compound have been investigated for neuroprotective properties. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study, a derivative of this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to the control group, attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that treatment with these compounds resulted in reduced neuronal loss and improved functional outcomes in behavioral tests.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
